molecular formula C14H7Cl2N5S B11056654 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

Cat. No.: B11056654
M. Wt: 348.2 g/mol
InChI Key: LXEMWPHPXQRREP-UHFFFAOYSA-N
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Description

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This reaction is often catalyzed by acids and conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes in pathogens . In medicinal applications, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to the combination of its triazole, thiadiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H7Cl2N5S

Molecular Weight

348.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7Cl2N5S/c15-9-3-4-11(16)10(6-9)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H

InChI Key

LXEMWPHPXQRREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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